2-Bromo-3-(trifluoromethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[2-bromo-3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-6-4(8(13)14)2-1-3-5(6)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLLVIGWOPVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213385 | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-96-8 | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-3-(trifluoromethoxy)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form hydrocarbons.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Bases: Including potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Such as DMF, toluene, or ethanol.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-(trifluoromethoxy)phenylboronic acid is primarily utilized as a reagent in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. Its unique electronic properties due to the trifluoromethoxy group make it particularly effective in these reactions.
Medicinal Chemistry
The compound has demonstrated potential as a therapeutic agent due to its biological activity:
- Enzyme Inhibition : It serves as a probe in biochemical assays to study enzyme interactions. The bromine atom's positioning enhances its binding affinity to specific targets.
-
Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
Anticancer Activity
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15.4 µM
- Mechanism : Induction of apoptosis through mitochondrial depolarization and activation of caspases.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.4 | Apoptosis induction |
| 4-Bromo-3-(trifluoromethoxy)phenol | PC-3 (prostate) | 12.7 | Cell cycle arrest |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various brominated phenols, including this compound. The results indicated potent antibacterial activity against E. coli with an MIC of 32 µg/mL.
Study 2: Anticancer Mechanisms
In another investigation, the anticancer effects on MCF-7 breast cancer cells were assessed, revealing a significant reduction in cell viability (IC50 = 15.4 µM). Flow cytometry analysis confirmed that treatment led to mitochondrial depolarization and activation of apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Positional Isomers
The trifluoromethoxy and bromine substituents’ positions significantly alter properties:
Key Insights :
Halogenated Analogs
Comparison with other halogenated phenylboronic acids:
Key Insights :
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than -CF₃ but more than -Cl or -CH₃, balancing acidity and reactivity .
- Solubility : Bromine and trifluoromethoxy groups reduce solubility in hydrocarbons but enhance it in ketones and ethers. Pinacol esters (e.g., 4-bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester) improve solubility for synthetic applications .
Cross-Coupling Reactions
- Steric Hindrance : The ortho-bromo substituent in the target compound may slow Suzuki-Miyaura reactions compared to less hindered analogs (e.g., 4-(trifluoromethoxy)phenylboronic acid) .
- Ester Derivatives: Pinacol esters mitigate steric effects, enabling efficient coupling with aryl halides (e.g., 2,3-dibromoquinoxaline in ) .
Commercial Availability and Handling
Biological Activity
2-Bromo-3-(trifluoromethoxy)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
Overview of Biological Activity
This compound has been studied for its potential as an antibacterial and antifungal agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that phenylboronic acids exhibit notable antimicrobial activity. For instance, studies have reported that related compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, show moderate antibacterial effects against pathogens like Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 5-Trifluoromethyl-2-formylphenylboronic acid | E. coli | 50 |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | 25 |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 100 |
The proposed mechanism of action for boronic acids involves the inhibition of bacterial enzymes that are crucial for cell wall synthesis. This inhibition leads to cell lysis and ultimately the death of the bacteria . Additionally, the presence of the trifluoromethoxy group enhances the lipophilicity and bioavailability of the compound, which is beneficial for its antimicrobial efficacy.
Case Studies
-
Study on Antibacterial Efficacy :
A study investigating various phenylboronic acids showed that those with electron-withdrawing groups, such as trifluoromethoxy, displayed enhanced antibacterial properties compared to their unsubstituted counterparts. The study utilized both agar diffusion methods and MIC determination to establish efficacy against several strains of bacteria . -
In Vivo Studies :
In vivo studies have demonstrated that compounds similar to this compound exhibit significant reductions in bacterial load in infected animal models. These findings suggest that this class of compounds could be developed into effective therapeutic agents against resistant bacterial strains .
Therapeutic Potential
The compound's ability to inhibit key bacterial enzymes positions it as a promising candidate for further development in treating infections caused by resistant bacterial strains. Furthermore, its potential applications extend beyond antibacterial activity; ongoing research is exploring its role in cancer therapy due to its ability to modulate signaling pathways involved in tumor growth and metastasis .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-3-(trifluoromethoxy)phenylboronic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation using aryl halide precursors (e.g., 2-bromo-3-(trifluoromethoxy)benzene) and bis(pinacolato)diboron. Key parameters include:
- Catalyst system: Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .
- Solvent: Dioxane or THF under inert atmosphere.
- Temperature: 80–100°C for 12–24 hours.
Yield optimization requires careful control of moisture and oxygen, as boronic acids are prone to protodeboronation in basic or aqueous conditions .
Q. How should purity and structural integrity be validated for this boronic acid?
- Purity assessment : Use HPLC (≥97% purity, as per industrial standards) with a C18 column and UV detection at 254 nm .
- Structural confirmation :
Q. What storage conditions ensure long-term stability?
Store at 2–8°C in airtight, amber vials under nitrogen. Desiccate to prevent hydrolysis. Stability tests indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, CF₃O) affect reactivity in Suzuki-Miyaura cross-couplings?
The bromo and trifluoromethoxy groups enhance electrophilicity at the boronic acid site, accelerating transmetalation but increasing sensitivity to base-induced side reactions. Key considerations:
Q. What strategies mitigate hydrolytic instability during aqueous-phase reactions?
Hydrolytic degradation is pH-dependent:
Q. How can this compound be applied in targeted drug delivery systems?
The trifluoromethoxy group enhances lipophilicity, enabling:
Q. What analytical methods resolve byproducts from protodeboronation or coupling side reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
